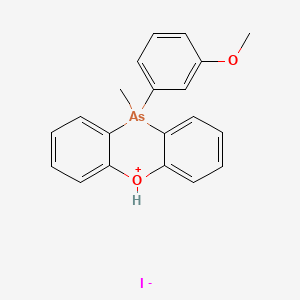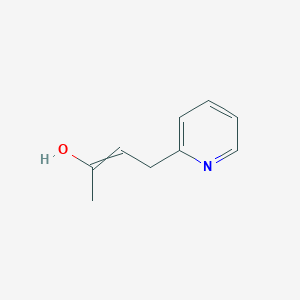
4-(Pyridin-2-yl)but-2-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-2-yl)but-2-en-2-ol is an organic compound that features a pyridine ring attached to a butenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)but-2-en-2-ol can be achieved through several methods. One common approach involves the condensation of 2-acetylpyridine with an appropriate aldehyde under basic conditions. This reaction typically uses sodium hydroxide as the base and ethanol as the solvent. The reaction mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-2-yl)but-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(Pyridin-2-yl)but-2-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Pyridin-2-yl)but-2-en-2-ol involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the butenol chain can undergo various chemical modifications. These interactions and modifications can influence the compound’s biological activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridin-2-ol: Shares the pyridine ring but lacks the butenol chain.
But-2-en-2-ol: Contains the butenol chain but lacks the pyridine ring.
4-(Pyridin-3-yl)but-2-en-2-ol: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
4-(Pyridin-2-yl)but-2-en-2-ol is unique due to the combination of the pyridine ring and the butenol chain, which allows it to participate in a wide range of chemical reactions and potential applications. This dual functionality makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
61454-02-2 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4-pyridin-2-ylbut-2-en-2-ol |
InChI |
InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-5,7,11H,6H2,1H3 |
Clé InChI |
NNEPXOGZMMYNMI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC=CC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
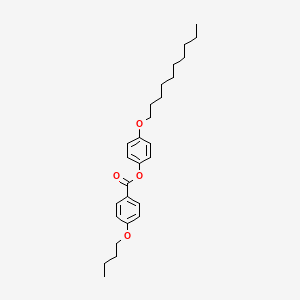



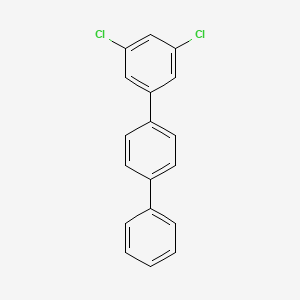
![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
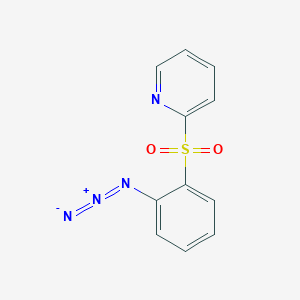
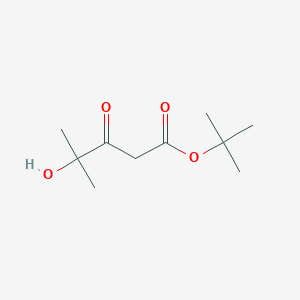

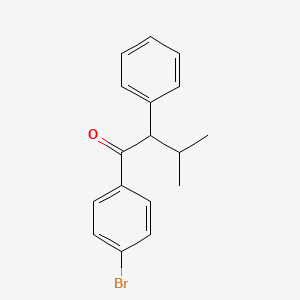
phosphanium thiocyanate](/img/structure/B14591053.png)
